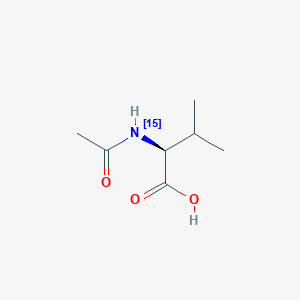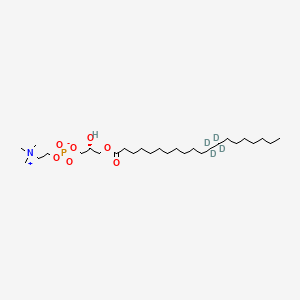
1-Arachidoyl-sn-glycero-3-phosphocholine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Arachidoyl-sn-glycero-3-phosphocholine-d4 is a deuterium-labeled derivative of 1-Arachidoyl-sn-glycero-3-phosphocholine. This compound is a lysophospholipid, which is a type of lipid molecule that plays a crucial role in cell membrane structure and function. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves the incorporation of deuterium atoms into the 1-Arachidoyl-sn-glycero-3-phosphocholine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process .
Chemical Reactions Analysis
Types of Reactions
1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
1-Arachidoyl-sn-glycero-3-phosphocholine-d4 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic profiles of drugs.
Biology: Helps in understanding the role of lysophospholipids in cell membrane structure and function.
Medicine: Used in the development of new drugs and therapies, particularly in targeting cell membranes.
Industry: Employed in the production of deuterium-labeled compounds for various applications.
Mechanism of Action
The mechanism of action of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The deuterium labeling allows researchers to track the compound within biological systems, providing insights into its pharmacokinetics and metabolic pathways. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and cell signaling .
Comparison with Similar Compounds
1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can be compared with other similar compounds, such as:
1-Arachidoyl-sn-glycero-3-phosphocholine: The non-deuterated version, which lacks the deuterium labeling.
2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphocholine: Another lysophospholipid with different fatty acid chains.
2-Arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine: Similar to the above but with a stearoyl group instead of a palmitoyl group.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studying drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C28H58NO7P |
|---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2 |
InChI Key |
UATOAILWGVYRQS-SWUNXQBZSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


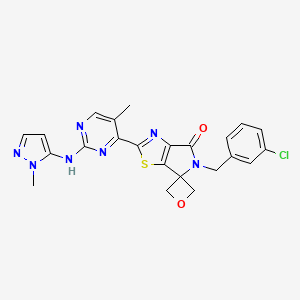
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
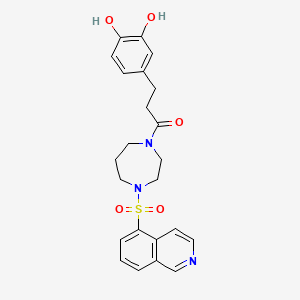
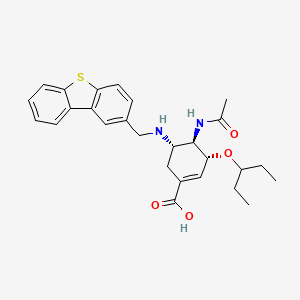
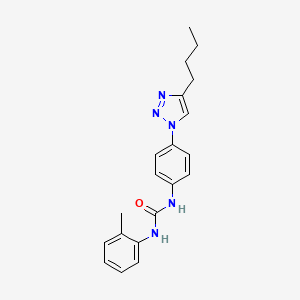
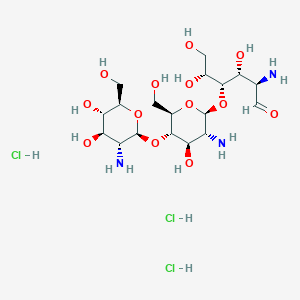
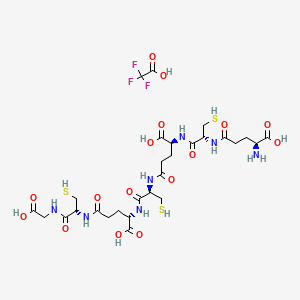
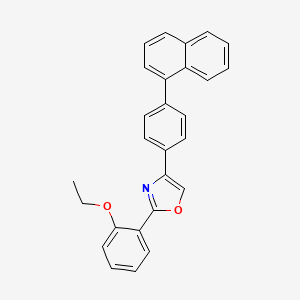
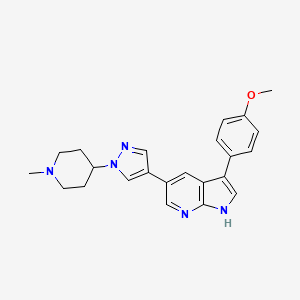
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
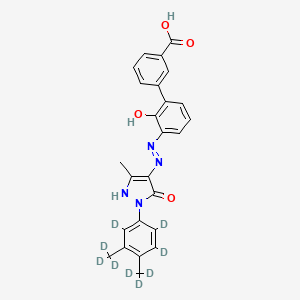
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
